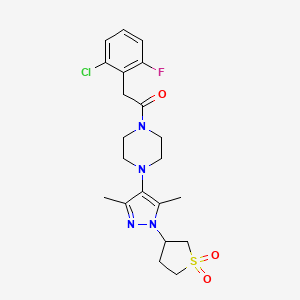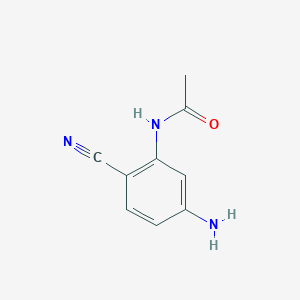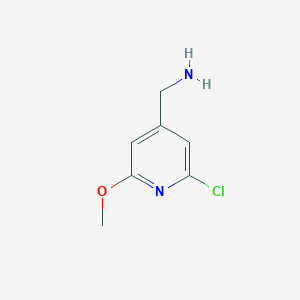![molecular formula C17H17NO5S B2701953 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 440347-44-4](/img/structure/B2701953.png)
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is an organic compound with the molecular formula C17H17NO5S It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a carbamoyl group substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3,4-dimethoxyaniline with chloroformate under basic conditions.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoic Acid Coupling: Finally, the thioether intermediate is coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid
Uniqueness
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a sulfanyl and carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)18-16(19)10-24-15-6-4-3-5-12(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKFTOVLBWREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2701871.png)

![4-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2701875.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2701884.png)

![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2701888.png)
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

